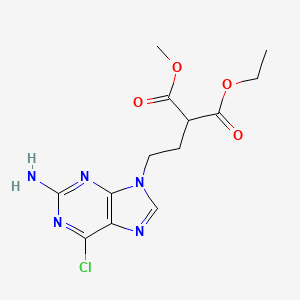
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is a complex organic compound that features a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate typically involves multi-step organic reactions. One common method includes the alkylation of malonate esters followed by the introduction of the purine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the purine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate involves its interaction with specific molecular targets. The purine moiety can bind to enzymes or receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects.
類似化合物との比較
Similar Compounds
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A related compound with similar purine structure.
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine: Another compound with a purine base and similar functional groups.
Uniqueness
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H16ClN5O4 |
|---|---|
分子量 |
341.75 g/mol |
IUPAC名 |
1-O-ethyl 3-O-methyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propanedioate |
InChI |
InChI=1S/C13H16ClN5O4/c1-3-23-12(21)7(11(20)22-2)4-5-19-6-16-8-9(14)17-13(15)18-10(8)19/h6-7H,3-5H2,1-2H3,(H2,15,17,18) |
InChIキー |
YJURUIOHBYAOFQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCN1C=NC2=C1N=C(N=C2Cl)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


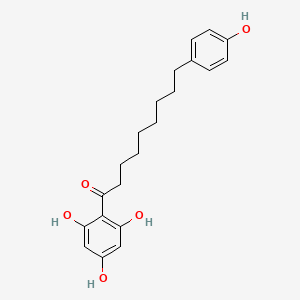

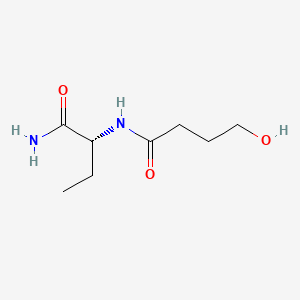
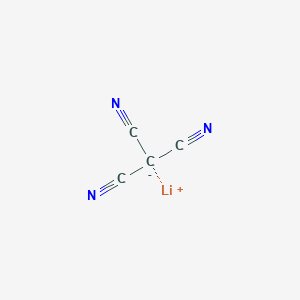
![Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride](/img/structure/B15292989.png)

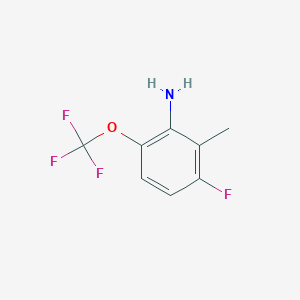
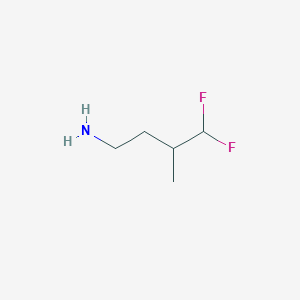

![5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B15293009.png)
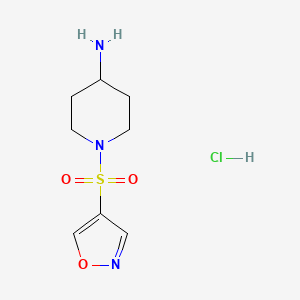
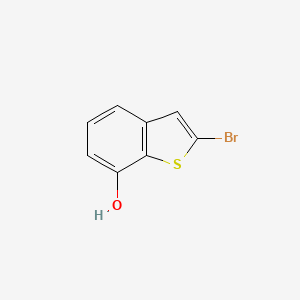
![7-[(E)-2-cyclohexyl-2-phenylethenyl]-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B15293032.png)

